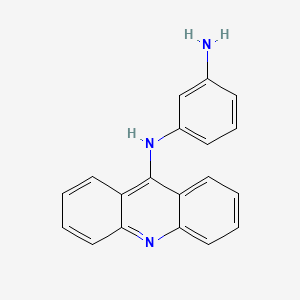
Tributyl(nicotinoyloxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(nicotinoyloxy)stannane is an organotin compound with the chemical formula C18H31NO2Sn It is a derivative of tributyltin, where the tin atom is bonded to three butyl groups and one nicotinoyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(nicotinoyloxy)stannane can be synthesized through the reaction of tributyltin chloride with nicotinic acid in the presence of a base. The reaction typically involves the following steps:
- Dissolve tributyltin chloride in an organic solvent such as dichloromethane.
- Add nicotinic acid and a base, such as triethylamine, to the solution.
- Stir the mixture at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(nicotinoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form tributyltin hydride.
Substitution: The nicotinoyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and nicotinic acid derivatives.
Reduction: Tributyltin hydride and nicotinic acid.
Substitution: Various organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tributyl(nicotinoyloxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of tributyl(nicotinoyloxy)stannane involves its interaction with molecular targets such as enzymes and receptors. The nicotinoyloxy group can interact with biological molecules, potentially inhibiting or activating specific pathways. The tin atom can also form coordination complexes with various ligands, affecting the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: A commonly used organotin compound in radical reactions.
Tributyltin chloride: Used as a precursor for various organotin compounds.
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Uniqueness
Tributyl(nicotinoyloxy)stannane is unique due to the presence of the nicotinoyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other organotin compounds may not be suitable.
Eigenschaften
CAS-Nummer |
27189-59-9 |
|---|---|
Molekularformel |
C18H31NO2Sn |
Molekulargewicht |
412.2 g/mol |
IUPAC-Name |
tributylstannyl pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2.3C4H9.Sn/c8-6(9)5-2-1-3-7-4-5;3*1-3-4-2;/h1-4H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
RXWDMDWQNOJWJY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


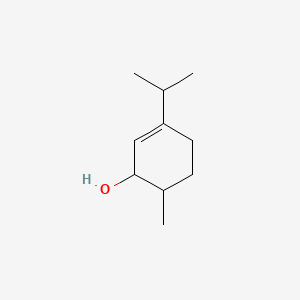
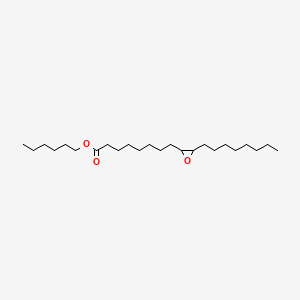
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)


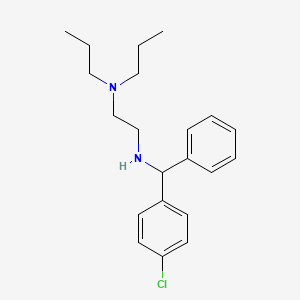
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
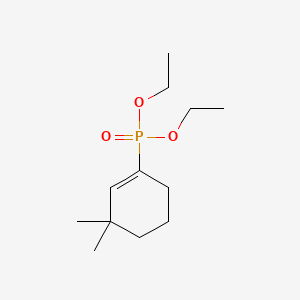
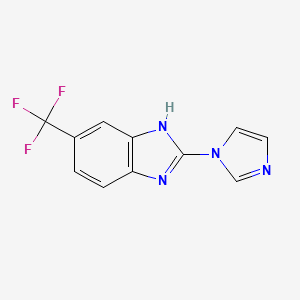
![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)

![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)
